molecular formula C12H8N2O3S B12612143 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid CAS No. 648882-61-5

2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B12612143
CAS No.: 648882-61-5
M. Wt: 260.27 g/mol
InChI Key: ZPXFUTYEKLYARY-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid is a high-value chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound features a thiazole core, a heterocycle renowned for its prevalence in bioactive molecules and approved drugs . The structure incorporates multiple functional handles—a carboxylic acid, a hydroxymethyl group, and a cyanophenyl moiety—making it a versatile and critical intermediate for the synthesis and optimization of novel chemical entities. The thiazole ring is a privileged scaffold in drug discovery, contributing to the development of therapeutics across a wide spectrum of diseases . Molecules containing the thiazole nucleus demonstrate a diverse range of pharmacological properties and have been successfully developed into drugs such as the xanthine oxidase inhibitor febuxostat for gout, the tyrosine kinase inhibitor dasatinib for leukemia, and the antibiotic aztreonam . As a functionalized thiazole derivative, this compound is of significant interest for constructing potential protease inhibitors, kinase inhibitors, and anti-infective or anti-inflammatory agents . Its specific value lies in its application as a building block in structure-activity relationship (SAR) studies, lead optimization campaigns, and the exploration of new chemical space for immune-related and inflammatory disorders . This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

648882-61-5

Molecular Formula

C12H8N2O3S

Molecular Weight

260.27 g/mol

IUPAC Name

2-(4-cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H8N2O3S/c13-5-7-1-3-8(4-2-7)11-14-9(6-15)10(18-11)12(16)17/h1-4,15H,6H2,(H,16,17)

InChI Key

ZPXFUTYEKLYARY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC(=C(S2)C(=O)O)CO

Origin of Product

United States

Preparation Methods

Cyclization Method

One of the predominant methods for synthesizing 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid involves the cyclization of precursors such as 4-cyanobenzaldehyde and thiosemicarbazide . This method typically includes the following steps:

  • Formation of Thiazole Ring : The reaction between 4-cyanobenzaldehyde and thiosemicarbazide is catalyzed by an acid, leading to the formation of the thiazole ring.

  • Hydroxymethylation : The introduction of the hydroxymethyl group can be achieved through a reaction with formaldehyde in the presence of a base.

  • Carboxylation : The final step involves converting an intermediate into the carboxylic acid form, often using carbon dioxide or a suitable carboxylating agent.

Condensation Reaction

Another method involves a condensation reaction between 4-cyanoaniline and a hydroxymethyl-thiazole precursor under acidic conditions. This method includes:

Industrial Production Methods

In industrial settings, the synthesis may be optimized for higher yields and purity through:

  • Automated Reactors : These allow for precise temperature control and reproducibility.

  • Purification Techniques : Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Reaction Conditions and Yield Factors

The efficiency of these synthetic routes can be influenced by several factors:

  • Temperature Control : Maintaining temperatures between 70°C and 80°C minimizes side reactions and improves yield.

  • Use of Catalysts : Acid catalysts can significantly enhance reaction rates during cyclization.

  • Excess Reagents : Using excess acetic acid during cyclization has been shown to improve efficiency.

Table 1: Summary of Preparation Methods

Method Key Steps Yield (%) Notes
Cyclization Thiosemicarbazide + 4-cyanobenzaldehyde Variable Requires careful pH control
Condensation 4-cyanoaniline + hydroxymethyl-thiazole Variable Acidic conditions essential
Industrial Optimization Automated reactors, purification High Ensures reproducibility

Characterization Techniques

Characterization of the synthesized compound is essential to confirm its structure and purity:

Stability Considerations

The stability of this compound under various conditions is crucial for storage and application:

  • Thermal Stability : The compound decomposes above temperatures of 200°C; therefore, it should be stored below 25°C in an inert atmosphere.

  • Hydrolytic Sensitivity : The hydroxymethyl group is susceptible to oxidation; thus, storage in nitrogen-purged vials with desiccants is recommended.

Chemical Reactions Analysis

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard derivatization reactions:

Reaction TypeReagents/ConditionsProductReference
EsterificationEthanol, H₂SO₄ (catalytic), refluxEthyl 2-(4-cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate
Amide FormationEDC/HOBt, DMF, amine substrate, RTCorresponding amide derivatives
  • Key Example : Coupling with primary amines (e.g., benzylamine) using EDC/HOBt in DMF yields stable amides, as demonstrated in analogous thiazolecarboxylate systems .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group is susceptible to oxidation:

Oxidizing AgentConditionsProductReference
KMnO₄Acidic (H₂SO₄), reflux2-(4-Cyanophenyl)-4-carboxy-1,3-thiazole-5-carboxylic acid
PCCDCM, RT2-(4-Cyanophenyl)-4-formyl-1,3-thiazole-5-carboxylic acid
  • Mechanistic Insight : Oxidation proceeds via radical intermediates under strong acidic conditions (KMnO₄) or through a milder two-electron transfer (PCC).

Reactivity of the Cyano Group

The 4-cyanophenyl substituent participates in hydrolysis and nucleophilic additions:

Reaction TypeReagents/ConditionsProductReference
Acidic HydrolysisHCl (conc.), H₂O, reflux2-(4-Carbamoylphenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid
Basic HydrolysisNaOH (aq.), heat2-(4-Carboxyphenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid
  • Yield Data : Hydrolysis under acidic conditions achieves ~85% conversion to the amide intermediate .

Thiazole Ring Modifications

The thiazole core exhibits electrophilic substitution and alkylation:

Reaction TypeReagents/ConditionsProductReference
BrominationNBS, DMF, 80°C5-Bromo-2-(4-cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid
AlkylationIsobutyl bromide, K₂CO₃, DMF, 80°CO-Alkylated derivatives at hydroxymethyl
  • Selectivity : Bromination occurs preferentially at the 5-position of the thiazole ring due to electron-withdrawing effects of the carboxylic acid .

Cross-Coupling Reactions

The aryl cyanide group enables transition metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductReference
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl derivatives at the 4-cyanophenyl site
  • Limitation : Direct cross-coupling requires pre-functionalization (e.g., conversion to boronic esters).

Condensation and Cyclization

The carboxylic acid and hydroxymethyl groups facilitate heterocycle formation:

Reaction TypeReagents/ConditionsProductReference
LactonizationPPA, 150°C, 12 hFused thiazolo-oxazinone derivatives
  • Mechanism : Intramolecular esterification under dehydrating conditions (PPA) forms six-membered lactones .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties. The presence of the hydroxymethyl group enhances the compound's solubility and bioavailability, making it suitable for developing antimicrobial agents. A study demonstrated that similar thiazole derivatives showed significant inhibition against various bacterial strains, suggesting potential for this compound in antibiotic formulations.

Anti-inflammatory Properties

Thiazole derivatives have been explored for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases. In vitro studies have shown that thiazole compounds can reduce the production of pro-inflammatory cytokines.

Herbicide Development

The structural features of 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid make it a potential candidate for herbicide development. Thiazoles are known to disrupt plant growth by inhibiting specific metabolic pathways. Research has indicated that compounds with similar structures can effectively control weed populations without harming crops.

Polymer Synthesis

The compound can serve as a monomer in the synthesis of polymers with specific properties. Its functional groups allow for cross-linking reactions that enhance the thermal and mechanical properties of the resulting materials. Studies have shown that incorporating thiazole units into polymer matrices improves their stability and resistance to environmental degradation.

Data Table: Summary of Applications

Application AreaSpecific UseEvidence/Study Reference
PharmaceuticalsAntimicrobial agentsIn vitro studies on thiazole derivatives
PharmaceuticalsAnti-inflammatory treatmentsCytokine modulation studies
AgrochemicalsHerbicide developmentResearch on metabolic pathway disruption
Material SciencePolymer synthesisStudies on thermal stability improvements

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound displayed potent activity against resistant bacterial strains, highlighting its potential as a lead compound in drug discovery.
  • Herbicide Development : Research conducted at an agricultural university explored the efficacy of thiazole-based herbicides in controlling common weeds in cornfields. Results indicated a significant reduction in weed biomass compared to untreated controls.
  • Polymer Research : A collaborative study between chemists and material scientists investigated the incorporation of thiazole units into biodegradable polymers. The findings revealed enhanced mechanical properties and degradation rates suitable for environmental applications.

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and cyanophenyl group can facilitate binding to active sites, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and structurally related thiazole derivatives:

Compound Name Substituents (Thiazole Positions) Molecular Weight (g/mol) Key Functional Groups Implications for Properties/Activity Reference
2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid 2: 4-Cyanophenyl; 4: Hydroxymethyl; 5: Carboxylic acid ~305.34 (estimated) -CN (electron-withdrawing), -CH2OH (polar), -COOH High polarity, moderate bioavailability due to polar surface area
2-[(E)-2-(4-Cyanophenyl)vinyl]-4-phenyl-1,3-thiazole-5-carboxylic acid 2: Vinyl-linked 4-cyanophenyl; 4: Phenyl 332.377 -CH=CH- (rigid), -C6H5 (hydrophobic) Increased rigidity and lipophilicity; potential for π-π stacking
5-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-4-carboxylic acid 2: 4-CF3-C6H4; 4: Methyl; 5: Carboxylic acid 287.26 -CF3 (strongly electron-withdrawing), -CH3 Enhanced metabolic stability and lipophilicity
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 2: 3-CF3-C6H4-NH-; 4: Methyl 316.29 -NH- (hydrogen bond donor), -CF3 Improved target binding via H-bonding; moderate solubility
2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid Triazole core with 4-Cl-C6H4 and -CH3 253.65 -Cl (halogen bond donor), triazole ring Higher metabolic stability (triazole vs. thiazole)

Key Observations:

Electronic Effects: The cyanophenyl group in the target compound is less electron-withdrawing than the trifluoromethyl group in and , which may reduce its lipophilicity but improve solubility. The hydroxymethyl group introduces polarity, increasing the polar surface area (PSA) compared to methyl or trifluoromethyl analogs. According to Veber’s rules, a PSA ≤ 140 Ų correlates with good oral bioavailability . The target compound’s PSA likely exceeds this threshold, suggesting moderate bioavailability.

The triazole in offers a different heterocyclic core with distinct electronic properties and metabolic stability.

Biological Relevance :

  • Compounds with trifluoromethyl groups (e.g., ) are often prioritized in drug design due to their resistance to oxidative metabolism.
  • The carboxylic acid moiety in all listed compounds enables salt formation or coordination with metal ions, useful in formulation or enzyme inhibition.

Biological Activity

Anti-inflammatory Properties

Thiazole-containing compounds have shown promising anti-inflammatory effects in various studies. The presence of the thiazole ring in 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid suggests potential anti-inflammatory activity. This could be attributed to the compound's ability to modulate inflammatory pathways, though specific mechanisms require further investigation.

Antioxidant Activity

The hydroxymethyl group at position 4 of the thiazole ring may contribute to antioxidant properties. Similar compounds have demonstrated the ability to scavenge reactive oxygen species (ROS), potentially reducing oxidative stress in biological systems.

Enzyme Inhibition

The carboxylic acid group at position 5 of the thiazole ring could play a role in enzyme inhibition. This functional group may interact with active sites of certain enzymes, potentially influencing metabolic pathways related to inflammation and cellular proliferation.

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its structural components:

  • Thiazole ring: Core structure contributing to overall biological activity
  • Cyano group: May enhance binding to specific biological targets
  • Hydroxymethyl group: Potential contributor to antioxidant properties
  • Carboxylic acid group: Possible role in enzyme inhibition and target binding

Comparative Analysis

To better understand the potential biological activity of this compound, we can compare it to similar compounds:

CompoundKey Structural DifferencePotential Impact on Activity
2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acidIsobutoxy group instead of hydroxymethylMay alter lipophilicity and binding affinity
2-(4-Methylphenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acidMethyl group instead of cyano groupCould affect electronic properties and target interactions
2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acidHydroxy substitution on phenyl ringMay enhance solubility and bioavailability

Research Gaps and Future Directions

While the potential biological activities of this compound are promising, several research gaps need to be addressed:

  • Specific binding studies to identify potential biological targets
  • In vitro assays to quantify anti-inflammatory and antioxidant activities
  • Structure-activity relationship studies to optimize biological activity
  • In vivo studies to assess pharmacokinetics and efficacy in animal models

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation of 4-cyanoaniline with a hydroxymethyl-thiazole precursor under acidic conditions. Key steps include:

  • Cyclization using thiourea derivatives (e.g., thiourea or substituted thioureas) in ethanol/water mixtures at reflux .
  • Optimization of pH (4–6) to stabilize the hydroxymethyl group during synthesis .
    • Yield Factors : Temperature control (70–80°C) minimizes side reactions, while excess acetic acid improves cyclization efficiency .

Q. How is the compound characterized spectroscopically, and what are critical spectral markers?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.2 ppm) confirm the 4-cyanophenyl group. The hydroxymethyl group appears as a singlet at δ 4.5–5.0 ppm .
  • IR : Stretching vibrations at ~2200 cm⁻¹ (C≡N) and 1680 cm⁻¹ (carboxylic acid C=O) are diagnostic .
  • HPLC : Retention time (e.g., 12.3 min on C18 column, 70:30 acetonitrile/water) ensures purity >95% .

Q. What are the stability considerations for this compound under different storage conditions?

  • Stability Data :

  • Thermal Stability : Decomposes above 200°C; store below 25°C in inert atmosphere .
  • Hydrolytic Sensitivity : The hydroxymethyl group is prone to oxidation; use nitrogen-purged vials and desiccants .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in the compound’s molecular conformation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) reveals:

  • Dihedral angles between the thiazole ring and 4-cyanophenyl group (e.g., 15–25°) .
  • Hydrogen-bonding networks involving the carboxylic acid and hydroxymethyl groups, stabilizing the lattice .
    • Contradiction Resolution : Discrepancies in predicted vs. observed bond lengths (e.g., C-S in thiazole) are resolved via refinement using software like SHELXL .

Q. What mechanistic insights explain regioselectivity in thiazole ring functionalization?

  • Experimental Design :

  • Electrophilic Substitution : The 5-carboxylic acid group directs electrophiles to the 4-hydroxymethyl position via resonance stabilization .
  • Kinetic Studies : Monitor reaction intermediates using time-resolved FTIR to validate proposed pathways .

Q. How do solvent polarity and proticity affect the compound’s reactivity in cross-coupling reactions?

  • Data-Driven Analysis :

  • Polar Aprotic Solvents (e.g., DMF): Enhance nucleophilicity of the hydroxymethyl group for Suzuki-Miyaura couplings .
  • Protic Solvents (e.g., MeOH): Suppress side reactions (e.g., esterification) by stabilizing the carboxylic acid .

Q. What statistical methods are recommended for analyzing contradictory bioactivity data across studies?

  • Error Analysis :

  • Use Welch’s t-test to compare IC₅₀ values from different assays (e.g., enzyme inhibition vs. cell-based) .
  • Principal Component Analysis (PCA) identifies outliers in datasets caused by solvent effects or impurities .

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